Elimination of O-Acylation Side Reactions Relative to Boc-L-Serine Methyl Ester
In Boc‑SPPS, coupling of Boc‑L‑serine methyl ester (Boc‑Ser‑OMe, CAS 2766‑43‑0) with active esters results in measurable O‑acylation of the unprotected hydroxyl group, a side reaction that is “quite pronounced” in histidine‑containing peptides [1]. The target compound Methyl N‑(tert‑butoxycarbonyl)‑O‑methyl‑L‑serinate (CAS 134167‑07‑0) permanently caps the hydroxyl as a methyl ether, rendering O‑acylation chemically impossible and thereby eliminating the need for additive screening .
| Evidence Dimension | O‑acylation side‑reaction liability during active‑ester coupling |
|---|---|
| Target Compound Data | 0 % O‑acylated product (hydroxyl is permanently protected as O‑methyl ether) |
| Comparator Or Baseline | Boc‑Ser‑OMe (CAS 2766‑43‑0) — free side‑chain hydroxyl; O‑acylation observed with active esters, quantifiable fraction not specified in the reference but described as “quite pronounced” [1] |
| Quantified Difference | Complete elimination vs. measurable O‑acylation |
| Conditions | Active‑ester coupling in Boc‑SPPS; base‑labile Nᵅ‑Boc, no hydroxyl protection in comparator |
Why This Matters
Choosing the O‑methyl‑protected building block avoids tedious additive optimisation and improves crude peptide purity, directly reducing purification costs.
- [1] International Journal of Peptide and Protein Research (1979) Vol. 13, Issue 1, pp. 6–15. PMID: 422321. View Source
